molecular formula C15H18N2O2 B074816 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) CAS No. 1220-78-6

4,4'-(Propane-2,2-diyl)bis(2-aminophenol)

Cat. No.: B074816
CAS No.: 1220-78-6
M. Wt: 258.32 g/mol
InChI Key: UHIDYCYNRPVZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is an organic compound with the molecular formula C15H18N2O2. It is known for its unique structure, which includes two aminophenol groups connected by a propane-2,2-diyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) typically involves the reaction of 2-aminophenol with acetone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)bis(2-aminophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aminophenol compounds .

Scientific Research Applications

4,4’-(Propane-2,2-diyl)bis(2-aminophenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is unique due to its specific combination of aminophenol groups and the propane-2,2-diyl bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-[2-(3-amino-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIDYCYNRPVZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278969
Record name 4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220-78-6
Record name 1220-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-amino-4-hydroxylphenyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Reactant of Route 4
Reactant of Route 4
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Reactant of Route 6
4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Customer
Q & A

Q1: What makes BAHPP a desirable monomer for polyimide synthesis?

A: BAHPP's structure, featuring both amine and hydroxyl groups, makes it highly reactive and suitable for polycondensation reactions. This enables its use in synthesizing polyimides, a class of polymers known for excellent thermal stability, mechanical strength, and chemical resistance [, , , ].

Q2: How does the incorporation of BAHPP influence the properties of polyimide films?

A: BAHPP's inclusion can impart desirable properties to the resulting polyimide films. For instance, studies demonstrate that polyimides synthesized using BAHPP exhibit good solubility in polar aprotic solvents []. Additionally, they can be further modified with photosensitive groups, creating films suitable for liquid crystal alignment in display applications [, , ].

Q3: Can you elaborate on the role of BAHPP in creating photosensitive polyimides for LCD technology?

A: Researchers have successfully synthesized photosensitive polyimides by reacting BAHPP with compounds like cinnamoyl chloride [, ]. These modified polyimides exhibit liquid crystal alignment capabilities upon exposure to non-polarized ultraviolet light (NPUVL). This property is crucial for controlling the orientation of liquid crystals in LCDs, directly impacting display performance.

Q4: Beyond polyimides, are there other polymers where BAHPP plays a significant role?

A: Yes, BAHPP serves as a key building block for polybenzoxazoles, another class of high-performance polymers prized for their thermal stability and chemical resistance []. Researchers have successfully synthesized hyperbranched polybenzoxazoles using BAHPP, opening doors for applications requiring ultrathin films with exceptional material properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.